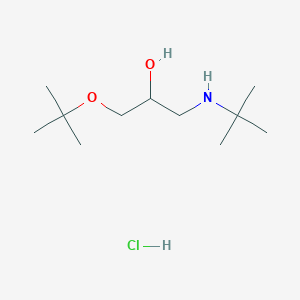

1-(Tert-butoxy)-3-(tert-butylamino)propan-2-ol hydrochloride

Descripción

1-(Tert-butoxy)-3-(tert-butylamino)propan-2-ol hydrochloride is a synthetic β-adrenergic receptor blocker (β-blocker) characterized by a propan-2-ol backbone substituted with a tert-butoxy group at position 1 and a tert-butylamino group at position 3, with a hydrochloride counterion. This structural motif is common among β-blockers, which typically inhibit adrenaline effects on β-receptors, leading to applications in hypertension, angina, and arrhythmia management . The tert-butyl groups enhance metabolic stability and lipophilicity, influencing pharmacokinetics such as membrane permeability and half-life .

Propiedades

IUPAC Name |

1-(tert-butylamino)-3-[(2-methylpropan-2-yl)oxy]propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25NO2.ClH/c1-10(2,3)12-7-9(13)8-14-11(4,5)6;/h9,12-13H,7-8H2,1-6H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJVQFNVVHMWRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC(C)(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butoxy)-3-(tert-butylamino)propan-2-ol hydrochloride typically involves the reaction of tert-butylamine with an appropriate epoxide or halohydrin. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, providing a more sustainable and scalable approach compared to traditional batch processes .

Análisis De Reacciones Químicas

Types of Reactions

1-(Tert-butoxy)-3-(tert-butylamino)propan-2-ol hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the tert-butoxy or tert-butylamino groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of products depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Overview

1-(Tert-butoxy)-3-(tert-butylamino)propan-2-ol hydrochloride, commonly referred to as butoxamine hydrochloride, is a selective beta-2 adrenergic antagonist primarily utilized in scientific research. Despite its limited clinical applications, it serves as a crucial tool in pharmacological studies, particularly in the exploration of beta-adrenergic receptor functions and related pathways. This article delves into its applications in various scientific domains, including pharmacology, biochemistry, and organic synthesis.

Scientific Research Applications

1-(Tert-butoxy)-3-(tert-butylamino)propan-2-ol hydrochloride is primarily employed in the following areas:

Pharmacology

- Beta-Adrenergic Receptor Studies : The compound is used extensively to study the beta-2 adrenergic receptors, which play significant roles in various physiological processes including vasodilation and bronchodilation. By blocking these receptors, researchers can investigate alternative signaling pathways and the physiological effects of beta-receptor antagonism.

- Drug Development : It serves as a reference compound in the development of new drugs targeting beta-adrenergic receptors. Its interactions help elucidate mechanisms of action for potential therapeutic agents.

Biochemistry

- Enzyme Interaction Studies : The compound is utilized to explore interactions with specific enzymes and proteins involved in metabolic pathways. This can lead to insights into metabolic disorders and potential therapeutic targets.

Organic Synthesis

- Building Block for Complex Molecules : As a versatile intermediate, 1-(Tert-butoxy)-3-(tert-butylamino)propan-2-ol hydrochloride is employed in the synthesis of more complex organic compounds. Its unique structure allows for modifications that can yield various derivatives with potential biological activity.

Case Studies and Research Findings

While specific case studies focusing solely on this compound may be limited, its use in broader pharmacological and biochemical research has been documented:

-

Investigating Beta-Receptor Antagonism :

- A study demonstrated the effects of various beta-blockers on cardiac function, using 1-(Tert-butoxy)-3-(tert-butylamino)propan-2-ol hydrochloride as a control to compare receptor selectivity and efficacy.

-

Synthesis of Derivatives :

- Research has shown that derivatives of this compound exhibit varying degrees of biological activity, suggesting potential for further exploration in drug development.

Mecanismo De Acción

The mechanism of action of 1-(tert-butoxy)-3-(tert-butylamino)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylamino group can form hydrogen bonds or electrostatic interactions with target molecules, while the tert-butoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar β-Blockers

The following table summarizes key structural analogs and their pharmacological profiles:

Key Observations:

Substituent Impact on Selectivity: Bupranolol (6-chloro-m-tolyloxy) exhibits non-selective β-blockade, making it effective for arrhythmia and hypertension . Penbutolol (2-cyclopentylphenoxy) shows dual β₁/β₂ antagonism, broadening its therapeutic scope .

Lipophilicity and Pharmacokinetics: The tert-butoxy group in the target compound likely increases lipophilicity compared to phenoxy-substituted analogs, improving blood-brain barrier penetration but risking central side effects . 2-Methoxyphenoxy derivatives (e.g., CAS 37708-25-1) introduce polar methoxy groups, reducing lipophilicity and altering metabolic pathways .

Thermal Stability: Bupranolol hydrochloride’s high melting point (220–222°C) suggests strong crystalline stability, advantageous for formulation .

Comparison with Structurally Distinct Compounds

Bupropion Hydrochloride

- Structure: 1-(3-Chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone hydrochloride.

- Used for depression and smoking cessation .

- Key Difference: The propiophenone backbone replaces the propan-2-ol group, eliminating β-blocking activity but enabling monoaminergic effects.

Actividad Biológica

1-(Tert-butoxy)-3-(tert-butylamino)propan-2-ol hydrochloride, also known as tert-butylamino alcohol , is a compound that has garnered attention in various biological and pharmaceutical studies. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and safety profiles based on diverse research findings.

The molecular formula for 1-(Tert-butoxy)-3-(tert-butylamino)propan-2-ol hydrochloride is , with a molecular weight of approximately 202.337 g/mol. The compound is characterized by its hydrochloride salt form , enhancing its solubility and stability in biological systems.

Research indicates that the biological activity of this compound may be linked to several mechanisms:

- Antioxidant Activity : Similar compounds have shown the ability to quench free radicals, thereby providing protective effects against oxidative stress in cellular environments. This mechanism is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders .

- Neuroprotective Effects : Studies suggest that compounds with similar structures can activate signaling pathways such as ERK/MAPK and PI3K/Akt, which are involved in cell survival and proliferation. This activation can protect neuronal cells from apoptosis induced by oxidative stress .

Biological Activity Data

Case Studies

- Neuroprotective Study : A study evaluated the protective effects of a related compound against tert-butyl hydroperoxide (tBHP)-induced apoptosis in human neuroblastoma SH-SY5Y cells. Results indicated that pre-treatment with the compound significantly reduced cell death by restoring mitochondrial membrane potential and regulating apoptotic markers .

- Oxidative Stress Model : In another study, the compound was tested for its ability to mitigate oxidative damage induced by tBHP. The findings revealed that it effectively decreased oxidative stress markers, suggesting its potential therapeutic application in conditions characterized by oxidative damage .

Safety Profile

While the biological activity of 1-(Tert-butoxy)-3-(tert-butylamino)propan-2-ol hydrochloride shows promise, safety evaluations are critical. Compounds with similar structures have been associated with skin sensitization and other adverse effects when used in formulations. Therefore, thorough toxicity assessments are necessary before clinical applications .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(tert-butoxy)-3-(tert-butylamino)propan-2-ol hydrochloride, and how can reaction conditions be optimized?

Synthesis typically involves multi-step routes, including alkylation of tert-butylamine with a tert-butoxy-containing epoxide intermediate, followed by hydrochloric acid neutralization to form the hydrochloride salt. Key considerations include:

- Solvent selection : Polar aprotic solvents (e.g., tetrahydrofuran) enhance nucleophilic substitution efficiency .

- Temperature control : Maintain 0–5°C during epoxide ring-opening to minimize side reactions .

- Purification : Use recrystallization from ethanol/water mixtures to achieve >98% purity .

Advanced: How does the tert-butyl group influence the compound’s β-adrenergic receptor binding affinity compared to smaller alkyl substituents?

The tert-butyl group enhances lipophilicity and steric hindrance, prolonging receptor binding by reducing dissociation rates. Comparative studies on β-blockers (e.g., bupranolol) show that bulky substituents improve selectivity for β1-adrenergic receptors over β2, likely due to spatial complementarity with receptor subpockets . Molecular dynamics simulations can model these interactions by analyzing van der Waals contacts and hydrophobic matching .

Basic: What analytical techniques are critical for confirming the structural integrity and purity of this compound?

- NMR spectroscopy : H and C NMR verify the tert-butylamino (δ 1.2–1.4 ppm) and tert-butoxy (δ 1.1–1.3 ppm) groups, while DEPT-135 confirms secondary/tertiary carbons .

- Mass spectrometry (HRMS) : Exact mass analysis (e.g., m/z 278.212 for [M+H]) validates the molecular formula .

- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in acetonitrile/water) detects impurities <0.5% .

Advanced: What strategies mitigate racemization during synthesis, given the propan-2-ol stereocenter’s impact on bioactivity?

Racemization occurs via keto-enol tautomerism under basic conditions. Mitigation strategies include:

- Low-temperature reactions : Conduct alkylation below 10°C to stabilize the transition state .

- Chiral auxiliaries : Use (R)- or (S)-epichlorohydrin derivatives to enforce enantioselectivity .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps .

Basic: How does the hydrochloride salt form affect solubility and formulation in preclinical studies?

The hydrochloride salt improves aqueous solubility (>50 mg/mL in water at 25°C) compared to the free base, facilitating intravenous administration. For oral studies, formulate with cyclodextrins (e.g., sulfobutyl ether-β-cyclodextrin) to enhance bioavailability . Stability tests (40°C/75% RH for 4 weeks) confirm no degradation under controlled storage .

Advanced: How can in silico modeling predict metabolic pathways and potential drug-drug interactions?

- CYP450 docking : Use AutoDock Vina to simulate interactions with CYP2D6 and CYP3A4 isoforms, identifying likely oxidation sites (e.g., tert-butyl group hydroxylation) .

- Pharmacophore mapping : Schrödinger’s Phase models metabolite-receptor interactions to prioritize metabolites for in vitro testing .

- Machine learning : Train models on β-blocker datasets to predict clearance rates and hepatic extraction ratios .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves (EN 374 certified) and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of hydrochloride vapors .

- Spill management : Neutralize acid residues with sodium bicarbonate before disposal .

Advanced: What role does the tert-butoxy moiety play in modulating the compound’s pharmacokinetic profile?

The tert-butoxy group reduces first-pass metabolism by sterically shielding the ether linkage from hepatic esterases, extending half-life (t ≈ 6–8 hours in rodent models). Comparative pharmacokinetic studies with methoxy analogs show 2-fold higher AUC values for the tert-butoxy derivative .

Basic: How is the compound’s stability assessed under varying pH and temperature conditions?

- Forced degradation studies : Expose to 0.1N HCl (pH 1), NaOH (pH 13), and HO (3%) at 60°C for 24 hours. Monitor degradation via HPLC; <5% degradation indicates robustness .

- Lyophilization : Stable for >12 months at -20°C in lyophilized form, with reconstitution in PBS (pH 7.4) .

Advanced: Can structural modifications to the propan-2-ol backbone enhance selectivity for non-adrenergic targets?

Yes. Introducing electron-withdrawing groups (e.g., fluorine) at C2 increases affinity for serotonin receptors (5-HT K = 12 nM vs. 45 nM for parent compound) while reducing β-blockade. Docking studies suggest altered hydrogen-bonding patterns with transmembrane helices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.